
4-Hydroxy-4'-methoxybiphenyl
Description
4-Hydroxy-4'-methoxybiphenyl (CAS 16881-71-3) is a biphenyl derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) groups at the para positions of its two aromatic rings. This compound is structurally characterized by its planar biphenyl core, with polar substituents influencing its solubility, reactivity, and intermolecular interactions. It is commercially available (e.g., City Chemical LLC) and is utilized in organic synthesis, pharmaceuticals, and material science . Its synthesis often involves coupling reactions or microbial biotransformation, as seen in studies on biphenyl derivatives .
Properties
IUPAC Name |
4-(4-methoxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJIEYQXMZUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452569 | |
Record name | 4-Hydroxy-4'-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-71-3 | |
Record name | 4-Hydroxy-4'-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of 4-Phenylphenol
The synthesis begins with 4-phenylphenol , where the hydroxyl group is protected via alkylation. A mixture of 4-phenylphenol (102 g, 0.6 mol) in ethanol-water (800 ml : 200 ml) reacts with sodium hydroxide (48 g, 1.2 mol) and dimethyl sulfate (126 g, 1 mol) at 40°C for 35 minutes, yielding 4-methoxybiphenyl (101 g, 91%) after refluxing for 9 hours. This step ensures regioselective protection while avoiding side reactions at the biphenyl core.
Friedel-Crafts Acylation
The methoxy-protected intermediate undergoes acylation using acetic anhydride (33.6 g, 0.328 mol) and aluminum chloride (87.5 g, 0.656 mol) in 1,2-dichloroethane. Maintaining temperatures below 10°C during reagent addition prevents decomposition, followed by reflux at 110°C for 4 hours to produce 4-acetyl-4'-methoxybiphenyl (47.9 g, 65%).
Oxidation to Carboxylic Acid
The acetyl group is oxidized to a carboxylic acid via bromine-mediated cleavage. A solution of sodium hydroxide (64.7 g, 1.61 mol), bromine (69.9 g, 0.44 mol), and 1,4-dioxane reacts with 4'-acetyl-4-methoxybiphenyl (28 g, 0.12 mol) at 0°C, yielding 4'-methoxy-4-biphenylcarboxylic acid (25.5 g, 93%) after acid workup.
Amidification and Dehydration
Conversion to the nitrile proceeds through amide formation and dehydration. Treatment with thionyl chloride (18 ml, 0.24 mol) generates the acid chloride, which reacts with ammonia to form 4'-methoxy-4-biphenylcarboxamide (20.3 g, 87%). Subsequent dehydration with 2,4,6-trichloro-1,3,5-triazine (44.2 g, 0.24 mol) in DMF yields 4-cyano-4'-methoxybiphenyl (13.7 g, 72.5%).
Demethylation to Target Compound
Final demethylation employs pyridinium chloride (30 g) at 200°C for 2 hours, cleaving the methoxy group to produce 4-hydroxy-4'-methoxybiphenyl (7 g, 75%).
Cyclohexanone-Based Condensation-Dehydrogenation
Dehydrogenation and Decomposition
The cyclohexane intermediate undergoes base-mediated dehydrogenation (e.g., NaOH) with catalysts like palladium or nickel at 200°C for 6 hours. This eliminates hydrogen and aromatizes the ring, yielding 4'-hydroxybiphenyl-4-carboxylic acid , which can be decarboxylated to the target compound under acidic conditions.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The biphenyl backbone is constructed via coupling of 4-methoxyphenylboronic acid with 4-bromophenol derivatives. Using a salan-palladium catalyst, reactions proceed in aqueous dioxane at 80°C, achieving conversions >85%. For example, coupling 4-methoxyphenylboronic acid with 4-bromoacetophenone yields 4-methoxy-4'-acetylbiphenyl , confirmed by NMR (δ 7.6–6.9 ppm) and NMR (δ 206.5 ppm for carbonyl).
Post-Coupling Modifications
Post-functionalization steps include:
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Hydrolysis of acetyl groups : Acidic or basic conditions convert acetyl to hydroxyl groups.
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Selective demethylation : BBr₃ in dichloromethane at −78°C removes methyl protecting groups without affecting other functionalities.
Comparative Analysis of Methods
Method | Yield | Key Advantages | Limitations |
---|---|---|---|
Multi-Step Interconversion | 72.5% | High purity, scalable | Lengthy (5+ steps), stringent conditions |
Cyclohexanone Route | N/A | Novel pathway, avoids toxic reagents | Low reported yields, complex workup |
Suzuki Coupling | 85% | Modular, mild conditions | Requires expensive catalysts |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
4-Hydroxy-4’-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl and methoxy groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-4’-methoxybiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-4’-methoxybiphenyl involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Hydroxy-Methoxy Biphenyl Derivatives
Halogen-Substituted Biphenyls
- 4-Hydroxy-4’-fluorobiphenyl : The electron-withdrawing -F group increases acidity (pKa ~8.5) compared to -OCH₃. Used in liquid crystal displays due to its planar structure .
- 4-Hydroxy-4’-iodobiphenyl : The bulky -I substituent reduces solubility in polar solvents but enhances reactivity in cross-coupling reactions .
Table 2: Halogen-Substituted Biphenyls
Compound | Substituents | Key Properties/Applications | Reference |
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4-Hydroxy-4’-fluorobiphenyl | -OH (C4), -F (C4') | Electronic materials | |
4-Hydroxy-4’-iodobiphenyl | -OH (C4), -I (C4') | Catalysis intermediates |
Nitro and Cyano Derivatives
- 4-Hydroxy-4’-nitrobiphenyl: The -NO₂ group introduces strong electron-withdrawing effects, lowering the pKa of the -OH group (pKa ~7.2). This compound is a precursor in dye synthesis .
- 4-Methoxy-4’-cyano-1,1’-biphenyl: The -CN group enhances dipolar interactions, making it useful in liquid crystals (e.g., 4-cyano-4’-methoxybiphenyl) .
Table 3: Functional Group Variations
Methoxy Variations
- 4-Methoxybiphenyl (CAS 613-37-6): Lacking the -OH group, it is less polar and more lipophilic, often used as a solvent additive .
- 4,4’-Dimethoxy-1,1’-biphenyl : Symmetric methoxy groups increase melting point (mp ~150°C) and stabilize crystalline structures .
Carboxylic Acid Derivatives
- 4-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid : The -COOH group introduces strong acidity (pKa ~2.8) and chelating properties, useful in metal-organic frameworks .
Key Research Findings
- Metabolic Relevance : this compound is identified as a metabolite of Bifenazate, alongside 4,4’-dihydroxybiphenyl, highlighting its role in pesticide detoxification .
- Synthetic Utility: Derivatives like 4-Methoxy-4’-cyano-1,1’-biphenyl demonstrate the impact of substituents on material properties, such as mesophase behavior in liquid crystals .
- Structural Effects : Para-substituted hydroxy-methoxy biphenyls exhibit higher thermal and oxidative stability compared to ortho-substituted analogs due to reduced steric strain .
Biological Activity
4-Hydroxy-4'-methoxybiphenyl (HMOB) is a biphenyl derivative that has garnered attention for its biological activity and potential applications in various fields, including pharmacology and toxicology. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, dosage effects, and metabolic pathways based on diverse research findings.
HMOB is primarily known for its role in biochemical reactions, particularly in proteomics research. It acts as a substrate for specific enzymes, notably biphenyl 4-hydroxylases, which are crucial in the hydroxylation of biphenyl compounds. This hydroxylation process significantly influences the production of various metabolites that are vital for cellular metabolism and function.
2. Cellular Effects
The compound has been shown to affect several cellular processes, including:
- Cell Signaling Pathways : HMOB influences signaling pathways that regulate gene expression and cell metabolism.
- Enzyme Activity : It affects the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with biphenyl 4-hydroxylases can alter metabolite production.
3. Molecular Mechanism
The molecular mechanism of HMOB includes:
- Binding Interactions : The compound binds to various biomolecules such as enzymes and proteins, facilitating biochemical reactions.
- Hydroxylation Process : As a substrate for biphenyl 4-hydroxylases, HMOB undergoes hydroxylation, which is essential for its biological activity.
4. Dosage Effects in Animal Models
Research indicates that the effects of HMOB vary with dosage:
- Lower Doses : At lower concentrations, HMOB may enhance cellular metabolism and enzyme activity.
- Higher Doses : Conversely, higher doses can lead to toxic or adverse effects. Understanding these dosage thresholds is critical for safe application in research settings.
5. Metabolic Pathways
HMOB is involved in metabolic pathways associated with biphenyl compounds' hydroxylation. Key aspects include:
- Enzyme Interaction : It interacts with biphenyl 4-hydroxylases to facilitate the conversion of biphenyl derivatives into hydroxylated metabolites.
- Transport Mechanisms : Within cells and tissues, HMOB is transported via specific transporters and binding proteins, influencing its localization and biological activity.
6. Subcellular Localization
The localization of HMOB within cells is determined by:
- Targeting Signals : These signals direct the compound to specific organelles or compartments.
- Post-translational Modifications : Modifications can influence HMOB's activity by ensuring it interacts with appropriate biomolecules within the cell.
Case Study 1: In Vivo Studies on Toxicity
In a study examining the toxicity of various biphenyl derivatives, including HMOB, researchers found that higher concentrations led to significant cytotoxic effects in liver cells. The study highlighted the importance of understanding dosage effects to mitigate potential risks associated with exposure.
Case Study 2: Enzyme Interaction Analysis
A study focused on the interaction between HMOB and biphenyl 4-hydroxylases demonstrated that HMOB significantly increased the enzyme's activity at optimal concentrations. This finding suggests potential applications in enhancing metabolic processes in pharmacological contexts .
Q & A
Q. Critical Factors :
- Temperature (80–110°C for oxidation steps) and pressure (0.1–0.5 MPa) significantly affect reaction efficiency .
- Protecting groups (e.g., acetyl for hydroxyl) prevent undesired side reactions during coupling .
How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer:
Discrepancies in structural characterization require multi-technique validation:
- X-Ray Diffraction (XRD) : Provides definitive crystallographic data. For example, single-crystal XRD at 110 K (Cu-Kα radiation) confirms bond angles and torsion angles in biphenyl derivatives .
- NMR Spectroscopy : Compare experimental H/C NMR shifts with computational predictions (e.g., DFT calculations). Anomalies may indicate polymorphism or solvent effects .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.0855) to rule out impurities .
Case Study : In lichen metabolism studies, conflicting HPLC and fluorescence data for methoxybiphenyl metabolites were resolved by spiking with authentic standards .
What analytical techniques are most effective for purity assessment and quantification?
Methodological Answer:
- HPLC with UV/Vis Detection : Use a C18 column (acetonitrile/water gradient) to separate this compound from byproducts. Retention time (~8.2 min) and UV absorbance (λ = 254 nm) are key markers .
- Fluorescence Spectroscopy : Calibrate using phenylboronic acid (PBA) derivatization, as methoxybiphenyls exhibit strong emission at 390 nm (excitation: 310 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) to confirm absence of solvent residues .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.